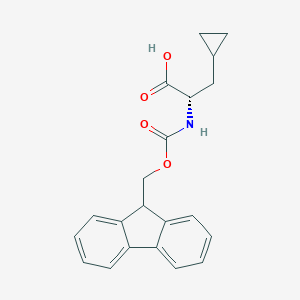

Fmoc-L-Cyclopropylalanine

Description

Properties

IUPAC Name |

(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944071 | |

| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-76-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Cyclopropylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Cyclopropylalanine, a valuable building block in peptide synthesis and drug discovery. The unique structural properties of the cyclopropyl moiety can impart favorable pharmacological characteristics to peptides, making this compound a key target for chemical synthesis.[1] This document outlines the primary synthetic routes, detailed experimental protocols, and purification methodologies to obtain high-purity this compound.

Overview of Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the enantioselective synthesis of the L-Cyclopropylalanine core, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) protecting group. Purification of the final product is critical to ensure its suitability for solid-phase peptide synthesis (SPPS) and other sensitive applications.

Overall Workflow

References

An In-depth Technical Guide to the Structural Features of Fmoc-L-Cyclopropylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Cyclopropylalanine is a synthetic amino acid derivative that has garnered significant interest in the fields of peptide synthesis and drug discovery. Its unique structural characteristics, conferred by the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the conformationally constrained cyclopropyl moiety, offer distinct advantages in the design of novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of the structural features of this compound, including its physicochemical properties, and outlines detailed experimental protocols for its characterization.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic profiles. This compound is a prime example of such a building block, offering a unique combination of a lipophilic and rigid cyclopropyl side chain with the widely utilized Fmoc protecting group for solid-phase peptide synthesis (SPPS). The cyclopropyl ring restricts the conformational freedom of the amino acid side chain, which can lead to peptides with enhanced receptor binding affinity and specificity. The Fmoc group, in turn, facilitates the stepwise assembly of peptide chains and is readily removed under mild basic conditions, ensuring the integrity of the growing peptide.

Core Structural Features and Physicochemical Properties

This compound is a white to off-white powder or solid with a molecular formula of C₂₁H₂₁NO₄ and a molecular weight of approximately 351.40 g/mol .[1] Its structure is characterized by a central alpha-carbon stereocenter in the L-configuration, to which a carboxyl group, an Fmoc-protected amino group, and a cyclopropylmethyl side chain are attached.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁NO₄ | [2] |

| Molecular Weight | 351.40 g/mol | |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 159 - 162 °C | [2] |

| Optical Rotation | [α]D²⁰ = -15 ± 1 ° (c=1 in DMF) | [2] |

| CAS Number | 214750-76-2 | [2] |

| SMILES | O=C(O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 | |

| InChI | 1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group of L-cyclopropylalanine with the Fmoc group. A general and widely used method is the Schotten-Baumann reaction, which involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[3]

Experimental Protocol: Fmoc Protection of L-Cyclopropylalanine

Materials:

-

L-Cyclopropylalanine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Dioxane or acetone

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve L-cyclopropylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Cool the solution in an ice bath with stirring.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

Slowly add the Fmoc reagent solution to the stirred amino acid solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc reagent.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of this compound should form.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for Fmoc Protection

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition (Representative Parameters):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Data Acquisition (Representative Parameters):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Fmoc group): Multiple signals in the range of 7.2-7.9 ppm.

-

CH and CH₂ Protons (Fmoc group): Signals typically between 4.1 and 4.5 ppm.

-

α-Proton: A multiplet around 4.0-4.5 ppm.

-

β-Protons (CH₂): Diastereotopic protons appearing as multiplets.

-

Cyclopropyl Protons: Complex multiplets in the upfield region (typically 0.1-0.8 ppm).

-

NH Proton: A broad singlet, the chemical shift of which is solvent-dependent.

-

Carboxylic Acid Proton: A very broad singlet, often not observed or far downfield.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (Carboxylic Acid): Signal in the range of 170-176 ppm.

-

Carbonyl Carbon (Fmoc group): Signal around 156 ppm.

-

Aromatic Carbons (Fmoc group): Multiple signals between 120 and 145 ppm.

-

CH and CH₂ Carbons (Fmoc group): Signals around 47 and 67 ppm.

-

α-Carbon: Signal in the range of 50-60 ppm.

-

β-Carbon (CH₂): Signal around 35-45 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region (typically 0-15 ppm).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): Broad band around 3300-2500 cm⁻¹.

-

N-H Stretch (Amide): Band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Strong band around 1700-1725 cm⁻¹.

-

C=O Stretch (Urethane): Strong band around 1690-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural confirmation. Electrospray ionization (ESI) is a common technique for this type of analysis.[4]

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

-

Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography-mass spectrometry (LC-MS) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative electrospray ionization.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Full Scan Mode: To determine the molecular ion.

-

Tandem MS (MS/MS) Mode: To obtain fragmentation data.

Expected Mass Spectral Data:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z ≈ 352.4. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ≈ 350.4.

-

Fragmentation: Common fragmentation pathways for Fmoc-protected amino acids include the loss of the Fmoc group (as dibenzofulvene) and cleavage of the amino acid backbone.

Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of research and development:

-

Peptide Synthesis: It serves as a key building block for the synthesis of peptides with constrained conformations, which can lead to enhanced biological activity and stability.[2]

-

Drug Development: The cyclopropyl group can improve the pharmacological properties of peptide-based drug candidates, such as receptor binding and metabolic stability.[2]

-

Structure-Activity Relationship (SAR) Studies: The rigid nature of the cyclopropyl side chain allows for more precise probing of the steric and electronic requirements of receptor binding pockets.

Conclusion

This compound is a well-defined chemical entity with distinct structural features that are advantageous for the design and synthesis of novel peptides and peptidomimetics. This technical guide has provided a detailed overview of its key properties and the experimental protocols necessary for its synthesis and thorough characterization. The combination of the conformationally rigid cyclopropyl group and the versatile Fmoc protecting group ensures its continued importance in the fields of medicinal chemistry and drug discovery.

References

Applications of Cyclopropyl-Containing Amino Acids in Peptide Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclopropyl-containing amino acids into peptides represents a powerful strategy in medicinal chemistry and peptide science. The unique structural and conformational properties of the cyclopropane ring impart a range of desirable characteristics to peptides, including enhanced metabolic stability, constrained conformations, and improved biological activity. This technical guide provides a comprehensive overview of the applications of these modified amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Role of Cyclopropyl Moieties in Peptide Design

Cyclopropyl-containing amino acids are non-proteinogenic amino acids that feature a three-membered carbocyclic ring. This small, strained ring system introduces significant conformational constraints on the peptide backbone and side chains.[1] The incorporation of these amino acids can lead to:

-

Increased Potency and Receptor Selectivity: By locking the peptide into a bioactive conformation, cyclopropyl groups can enhance binding affinity and selectivity for specific biological targets.[2]

-

Enhanced Metabolic Stability: The steric hindrance provided by the cyclopropane ring can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[3]

-

Modulation of Secondary Structure: The rigid nature of the cyclopropyl group can be used to induce or stabilize specific secondary structures, such as β-turns or helical conformations, which are often crucial for biological activity.

Data Presentation: Biological Activity and Conformational Effects

The introduction of cyclopropyl-containing amino acids can significantly impact the biological activity and conformational properties of peptides. The following tables summarize quantitative data from various studies, comparing native peptides with their cyclopropyl-modified counterparts.

Table 1: Comparative Biological Activity of Cyclopropyl-Containing Peptides

| Peptide/Analog | Target | Assay | IC50 / Ki / Kd (Native Peptide) | IC50 / Ki / Kd (Cyclopropyl Analog) | Fold Change | Reference |

| Zyklophin Analog | Kappa Opioid Receptor (KOR) | Radioligand Binding (Ki) | 95.2 nM (Zyklophin) | 44-326 nM | 0.46 - 3.4x decrease | [4] |

| Formyl Tripeptide | Neutrophil Chemotaxis Receptor | Chemotaxis Assay | Not Active (Ala/Gly analog) | Active | N/A | [1] |

| COX-2 Inhibitor Peptide-Like Analog | COX-2 | Enzyme Inhibition (IC50) | >100 µM (Celecoxib) | 0.08 µM | >1250x increase | [5] |

| HIV-1 Protease Inhibitor | HIV-1 Protease | Enzyme Inhibition (Ki) | Not Specified | 0.22 nM | Not Specified | [6] |

Table 2: Conformational Effects of Cyclopropyl Amino Acid Incorporation

| Peptide | Modification | Method | Key Conformational Change | Quantitative Data | Reference |

| Formyl tripeptide | Ac(3)C incorporation | NMR | Increased percentage of E conformer | 36% (cyclopropyl) vs 9% (Aib) | [1] |

| Homo-δ-peptide | Cyclopropane in backbone | CD, IR, NMR, X-ray | Stable 14-helical structure | Torsion angles determined | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and analysis of cyclopropyl-containing peptides.

Synthesis of Fmoc-Protected Cyclopropyl Amino Acids

Protocol for the Synthesis of (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid:

-

Starting Material: 2-acetamido-3-cyclopropylpropanoic acid.

-

Deprotection: The starting material is first deprotected to yield the free amino acid.

-

Fmoc Protection: The free amino acid is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture of dioxane and water.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired Fmoc-protected cyclopropyl amino acid.

Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl-Containing Peptides

General Protocol for Fmoc-based SPPS:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (including the cyclopropyl-containing one) using a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Protocol for Determining Peptide Secondary Structure:

-

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration should be accurately determined (e.g., by UV absorbance if aromatic residues are present).[8]

-

Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-UV analysis (typically 190-260 nm).[9][10]

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the same quartz cuvette to be used for the sample.[9]

-

Sample Measurement: Record the CD spectrum of the peptide solution.[9]

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[8][10]

-

Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity data.[2]

3D Structure Determination by NMR Spectroscopy

General Workflow for Peptide Structure Determination:

-

Sample Preparation: Dissolve the isotopically labeled (e.g., ¹⁵N, ¹³C) peptide in a suitable solvent system (e.g., H₂O/D₂O or an organic solvent) to a concentration of 0.5-5 mM.[11]

-

1D and 2D NMR Data Acquisition: Acquire a series of NMR spectra, including 1D ¹H, 2D TOCSY (Total Correlation Spectroscopy), and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[12] For more complex structures, 3D experiments like HNCA, HN(CO)CA, and HNCACB are used for backbone and side-chain assignments.[13]

-

Resonance Assignment: Assign the observed NMR signals to specific protons and carbons in the peptide sequence.[9]

-

Structural Restraint Generation:

-

Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.

-

Structure Refinement and Validation: Refine the calculated structures using molecular dynamics simulations and validate their quality based on stereochemical parameters and agreement with the experimental data.

In Vitro Plasma Stability Assay

Protocol for Assessing Peptide Stability in Plasma:

-

Sample Preparation: Prepare stock solutions of the test peptide and a known stable control peptide.

-

Incubation: Incubate the peptides at a final concentration (e.g., 1 µM) in fresh plasma (e.g., human, rat) at 37°C.[11][16]

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16]

-

Reaction Quenching: Stop the enzymatic degradation at each time point by adding a protein precipitation agent, such as a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.[16]

-

Sample Processing: Centrifuge the samples to pellet the precipitated plasma proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining intact peptide at each time point.

-

Data Analysis: Plot the percentage of remaining peptide versus time and calculate the peptide's half-life (t₁/₂) in plasma.[11]

Mandatory Visualizations

Experimental and Developmental Workflows

The following diagrams illustrate common workflows in the development and analysis of cyclopropyl-containing peptides.

Caption: Workflow for the design, synthesis, and evaluation of cyclopropyl-containing peptides.

Signaling Pathways

Cyclopropyl-containing peptides often act as ligands for G protein-coupled receptors (GPCRs), modulating various signaling cascades. The diagram below illustrates a generalized GPCR signaling pathway that can be activated by such peptides, for instance, in the context of melanocortin or somatostatin receptor activation.

Caption: Generalized GPCR signaling pathway activated by a cyclopropyl-containing peptide hormone.

Conclusion

The incorporation of cyclopropyl-containing amino acids is a versatile and effective tool in modern peptide chemistry. The conformational constraints and metabolic stability imparted by the cyclopropane ring offer significant advantages in the design of potent and selective peptide-based therapeutics. The experimental protocols and data presented in this guide provide a valuable resource for researchers seeking to explore the potential of these unique building blocks in their own drug discovery and development efforts. Further research into novel cyclopropyl amino acid structures and their applications will undoubtedly continue to expand the landscape of peptide science.

References

- 1. researchgate.net [researchgate.net]

- 2. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 4. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Dual-targeting cyclic peptides of receptor-binding domain (RBD) and main protease (Mpro) as potential drug leads for the treatment of SARS-CoV-2 infection [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 15. Antiproliferative effect of somatostatin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Fmoc-L-Cyclopropylalanine: A Technical Guide to a Unique Building Block for Unnatural Peptides

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Cyclopropylalanine (Fmoc-Cpa-OH) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide chemistry and drug discovery. Its unique cyclopropyl moiety introduces conformational constraints and metabolic stability to peptides, making it a valuable building block for the synthesis of novel peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides via solid-phase peptide synthesis (SPPS), and its applications in modulating biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 214750-76-2 | [1] |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Appearance | White to off-white powder | vendor data |

| Melting Point | 159 - 162 °C | vendor data |

| Optical Rotation | [α]D20 = -15 ± 1° (c=1 in DMF) | vendor data |

| Purity | ≥97% | [1] |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general approach involves the introduction of the Fmoc protecting group onto the nitrogen terminus of L-cyclopropylalanine. This is typically achieved by reacting L-cyclopropylalanine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. The resulting this compound is then purified by crystallization or chromatography.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow for incorporating this unnatural amino acid into a growing peptide chain is outlined below.

Experimental Protocol: Coupling of this compound

This protocol provides a general guideline for the manual coupling of this compound during SPPS. Optimization may be required based on the specific peptide sequence and resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HCTU, or DIC/HOBt) (2.9-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Washing solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.[2]

-

Activation of this compound: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.[3]

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

-

Cycle Repetition: Repeat steps 2-6 for the subsequent amino acid couplings until the desired peptide sequence is assembled.

Quantitative Data on Coupling Efficiency:

Fmoc-based SPPS is known for its high coupling efficiency, typically exceeding 99% for standard amino acids. While specific quantitative data for the coupling of this compound is sequence-dependent, the use of potent coupling reagents like HATU or HCTU is recommended to overcome the potential steric hindrance from the cyclopropyl group and maintain high yields.[4] For particularly challenging couplings, a double coupling strategy, where the coupling step is repeated with a fresh solution of activated amino acid, can be employed to drive the reaction to completion.[3]

Purification and Characterization of Cyclopropylalanine-Containing Peptides

Following synthesis and cleavage from the resin, crude peptides containing cyclopropylalanine are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, with 0.1% TFA.

-

Method Development: Optimize the separation on an analytical RP-HPLC column first. A typical gradient for peptides is a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

-

Preparative Purification: Scale up the optimized method to a preparative or semi-preparative RP-HPLC column.

-

Fraction Collection and Analysis: Collect fractions corresponding to the desired peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[5][6]

Characterization:

The identity and purity of the synthesized peptide should be confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and incorporation of the cyclopropylalanine residue.

Applications of Cyclopropylalanine in Unnatural Peptides

The incorporation of cyclopropylalanine into peptides can significantly impact their biological activity. The constrained nature of the cyclopropyl ring can lock the peptide backbone into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the non-natural structure of cyclopropylalanine can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.

Case Study: Cyclopropylalanine-Containing Peptidomimetics as Integrin Antagonists

Integrins are a family of cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. Peptidomimetics that mimic the RGD sequence are of great interest as potential therapeutics for diseases such as cancer and thrombosis.

While a specific example of a cyclopropylalanine-containing peptide targeting the JAK-STAT pathway with detailed quantitative data was not found in the reviewed literature, the principles of using conformationally constrained amino acids to enhance biological activity are well-established. For instance, studies on cyclobutane-based integrin antagonists have demonstrated the potential of cyclic structures in achieving high affinity and selectivity.[7] One such antagonist, compound 14 from a study by Cox et al., showed selective inhibition of the αIIbβ3 integrin with an IC50 of 20 nM.[8] Another compound, 40 , exhibited high activity against both αIIbβ3 (IC50 = 67 nM) and αvβ3 (IC50 = 52 nM) integrins.[8] This highlights the potential of incorporating small carbocyclic unnatural amino acids, like cyclopropylalanine, to develop potent and selective integrin antagonists.

The binding of an RGD mimetic to an integrin receptor can block the downstream signaling pathways that are activated by the natural ligand. This can inhibit processes such as cell proliferation, migration, and survival, which are often dysregulated in cancer.

Conclusion

This compound is a valuable and versatile building block for the synthesis of unnatural peptides with potentially enhanced therapeutic properties. Its incorporation can lead to peptidomimetics with increased conformational rigidity, metabolic stability, and biological activity. The straightforward integration of this compound into standard Fmoc-SPPS protocols, coupled with its potential to modulate key signaling pathways, makes it an attractive tool for researchers in drug discovery and development. Further exploration of cyclopropylalanine-containing peptides is likely to yield novel and potent therapeutic agents for a range of diseases.

References

- 1. (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C21H21NO4 | CID 7021125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of integrin antagonists containing trans- and cis-2,5-disubstituted THF rings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Effects of Incorporating Cyclopropylalanine into Peptides

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the significant impact of incorporating the non-natural amino acid cyclopropylalanine (Cpa) into peptide structures. Due to its unique cyclopropyl ring, Cpa introduces rigid conformational constraints that are highly valuable in medicinal chemistry and drug design. These constraints allow for the precise control of peptide secondary structure, leading to enhanced stability, receptor affinity, and biological activity.[1][2] This document details these conformational effects, presents quantitative data, outlines key experimental protocols for analysis, and provides visual workflows for better understanding.

Introduction to Cyclopropylalanine in Peptide Design

Cyclopropylalanine is a synthetic amino acid featuring a cyclopropyl ring attached to the alanine backbone.[1] This small, rigid ring structure imparts significant conformational rigidity upon the peptide backbone, a desirable trait in drug design.[2][3] By restricting the available conformational space, the incorporation of Cpa can pre-organize a peptide into a bioactive conformation, reduce the entropic penalty upon binding to a target, and increase resistance to enzymatic degradation.[1][4] Its utility extends from creating novel peptides with enhanced stability to modulating specific enzyme activities, making it a critical building block in the development of new therapeutics.[1]

Primary Conformational Effects of Cyclopropylalanine

The three-membered ring of cyclopropylalanine sterically restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[5][6] This fundamental constraint is the primary driver of the conformational effects observed in Cpa-containing peptides.

-

Dihedral Angle Restriction: The cyclopropyl group limits the possible φ and ψ angles, forcing the peptide backbone into more defined conformations compared to peptides with flexible, acyclic residues.[5] This restriction is analogous to the effect of proline, which is well-known for its ability to control peptide turns.[6][7] The backbone conformation is tightly regulated depending on the stereochemistry of the cyclopropyl ring itself.[5]

-

Induction of Defined Secondary Structures: By constraining dihedral angles, Cpa can act as a potent inducer of specific secondary structures, particularly β-turns. This is crucial for mimicking the bioactive conformation of native peptides at receptor binding sites.

-

Influence on Peptide Bond Isomerism: The incorporation of a cyclopropyl-containing residue can influence the equilibrium between the cis and trans conformations of the preceding peptide bond. For instance, in formyl tripeptides, the presence of a cyclopropane-derived amino acid was shown to significantly increase the percentage of the E (trans) conformer compared to a similar peptide with a more flexible isopropyl group.[8] This control over isomerism can be critical for receptor interaction and subsequent biological activity.[8]

Quantitative Data on Conformational Preferences

The structural rigidity imparted by cyclopropylalanine allows for quantifiable changes in peptide conformation. The following table summarizes data from a study on chemotactic formyl tripeptides, highlighting the influence of the amino acid at position 1 on the formamide Z/E isomeric distribution.

| Peptide Sequence | Position 1 Residue | % E Isomer (in CDCl3) | Observed Neutrophil Chemotaxis |

| HCO-Ac(3)C -Leu-Phe-OMe | 1-amino-1-cyclopropane carboxylic acid | 36% | Yes |

| HCO-Aib -Leu-Phe-OMe | α-amino isobutyric acid | 9% | No |

| HCO-Ala -Leu-Phe-OMe | Alanine | Low (similar to Aib) | No |

| HCO-Gly -Leu-Phe-OMe | Glycine | Low (similar to Aib) | No |

| Data sourced from a study on the conformational effects of the cyclopropyl group in chemotactic formyl tripeptides.[8] |

This data clearly demonstrates that the cyclopropyl group in the Ac(3)C residue dramatically shifts the conformational equilibrium toward the E isomer, which correlates with biological activity in this specific peptide series.[8]

Experimental Protocols for Conformational Analysis

Determining the three-dimensional structure of Cpa-containing peptides requires a combination of experimental and computational techniques.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the solution-state structure of peptides.[10]

Objective: To determine atomic-level 3D structure and conformational dynamics.

Methodology:

-

Sample Preparation: The synthesized peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture with H₂O) to a typical concentration of 0.1–1 mM. pH is adjusted and a stable temperature is maintained.[11]

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system. This allows for the assignment of protons to their respective residues.[12]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame NOE Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), regardless of their position in the sequence.[11][12] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): Provides information about scalar-coupled protons, which can be used to measure ³J-coupling constants. These constants are related to dihedral angles via the Karplus equation.[13]

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: TOCSY and NOESY spectra are used to assign the chemical shifts of all protons sequentially along the peptide backbone.[12]

-

Restraint Generation: NOESY cross-peak intensities are converted into upper-limit distance restraints. ³J-coupling constants are used to derive dihedral angle restraints (φ).[11]

-

Structure Calculation: The experimental restraints are used as input for molecular dynamics or distance geometry algorithms to calculate an ensemble of structures consistent with the NMR data.[9] The quality of the final structures is then validated.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides in solution.[14][15]

Objective: To determine the percentage of α-helix, β-sheet, β-turn, and random coil structures.

Methodology:

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region. A typical peptide concentration is 0.1-1 mg/mL.[16]

-

Data Acquisition:

-

A quartz cuvette with a short path length (e.g., 0.1 cm) is used.[16]

-

The CD spectrum is recorded in the far-UV region (typically 190–260 nm), where the peptide bond absorbs light.[15]

-

Measurements are often performed at different temperatures or in the presence of co-solvents (like trifluoroethanol, TFE) to assess conformational stability.[17]

-

-

Data Analysis:

-

The resulting spectrum is a plot of differential absorption of circularly polarized light versus wavelength.

-

Characteristic spectral shapes indicate specific secondary structures:

-

The spectra can be deconvoluted using specialized software to estimate the percentage of each secondary structure element.[15]

-

Computational Modeling

Computational methods complement experimental data by providing insights into the conformational landscape and energetics of peptides.[19][20]

Objective: To explore the accessible conformational space and identify low-energy structures.

Methodology:

-

System Setup: An initial 3D structure of the Cpa-containing peptide is built using molecular modeling software. The peptide is then placed in a simulation box with an explicit solvent model (e.g., TIP3P water).[21][22]

-

Molecular Dynamics (MD) Simulation:

-

An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.[23]

-

The system is first minimized to remove steric clashes and then gradually heated to the desired temperature (e.g., 300 K).

-

A long MD simulation (hundreds of nanoseconds) is run to sample the conformational space of the peptide.[21]

-

-

Trajectory Analysis:

-

The resulting trajectory (a record of atomic positions over time) is analyzed.

-

Properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and intramolecular hydrogen bonds are calculated to identify stable conformations.[23]

-

The simulation results can be clustered to identify the most populated conformational states, providing a theoretical ensemble that can be compared with experimental data from NMR and CD.[23]

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study of Cpa-containing peptides.

Caption: Workflow for Conformational Analysis of Peptides.

Caption: Impact of Cpa on Peptide Structure and Function.

Conclusion for Drug Development Professionals

The incorporation of cyclopropylalanine into peptides is a powerful strategy for constraining their conformation. The rigid cyclopropyl moiety restricts backbone dihedral angles, promoting the formation of well-defined secondary structures and enhancing metabolic stability.[1][5] This level of structural control is invaluable for designing peptide-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to analyze and leverage the conformational effects of cyclopropylalanine, ultimately accelerating the development of novel and more effective peptide drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. youtube.com [youtube.com]

- 13. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. moodle2.units.it [moodle2.units.it]

- 17. researchgate.net [researchgate.net]

- 18. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational methods to design cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure prediction of cyclic peptides by molecular dynamics + machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Protected Amino Acids in Solid-phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the creation of peptides for a vast range of research, therapeutic, and diagnostic applications.[1] The Fluorenylmethyloxycarbonyl (Fmoc)-based strategy is a leading SPPS methodology, renowned for its mild reaction conditions and versatility.[1][2] Introduced in the late 1970s, this approach utilizes the base-labile Fmoc protecting group for the α-amino group of amino acids.[1] This allows for an orthogonal protection scheme where acid-labile protecting groups are used for the amino acid side chains, minimizing side reactions and simplifying the synthesis of complex peptides.[1][3]

The entire synthesis is conducted on a solid support, typically a polymeric resin, which simplifies the purification process of the growing peptide chain to simple filtration and washing steps.[1]

Core Advantages of the Fmoc Strategy:

-

Mild Deprotection Conditions: The use of a weak base, such as piperidine, for Fmoc removal preserves the integrity of acid-sensitive side chains and resin linkers.[3]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, which allows for selective deprotection and elongation of the peptide chain.[3][4]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group has strong ultraviolet (UV) absorbance, which can be used for real-time, non-invasive monitoring of the completeness of both deprotection and coupling steps.[3][4]

-

High Yield and Reproducibility: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[] It also demonstrates excellent batch-to-batch consistency due to its mild and controllable reaction conditions.[]

-

Enhanced Solubility: Fmoc-protected amino acids generally have good solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), ensuring efficient coupling reactions.[4]

The Chemistry of Fmoc Protection

The defining characteristic of the Fmoc group is its cleavage under mild basic conditions, typically with a secondary amine like piperidine, while remaining stable in acidic conditions.[4] This base-lability is the foundation of the orthogonal protection strategy in Fmoc-SPPS.[4]

The deprotection mechanism is a β-elimination reaction.[] Under basic conditions, the Fmoc group is cleaved from the amino group, forming an unstable carbamic acid intermediate that quickly decomposes into carbon dioxide, a free amino group, and a dibenzofulvene byproduct.[2][] This reactive byproduct is scavenged by excess piperidine to form a stable adduct, which is then removed during washing steps.[2]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in SPPS is critical for the final yield and purity of the target peptide. The following tables provide a summary of typical quantitative data associated with Fmoc-SPPS.

Table 1: Common Coupling Reagents and Their Typical Efficiencies

| Coupling Reagent | Additive | Typical Coupling Time | Typical Efficiency (%) | Notes |

| HBTU/HATU | HOBt/HOAt | 15-60 min | >99% | Widely used, can cause racemization with sensitive residues. |

| HCTU | - | 15-60 min | >99% | Similar to HBTU/HATU but with potentially lower racemization. |

| DIC | HOBt/Oxyma | 30-120 min | >98% | Cost-effective, but can lead to side reactions if not well-controlled. |

| PyBOP | HOBt | 30-90 min | >99% | Effective for sterically hindered couplings. |

Table 2: Fmoc Deprotection Conditions and Efficacy

| Reagent | Concentration in DMF | Typical Deprotection Time | Efficacy (%) | Notes |

| Piperidine | 20% (v/v) | 5-20 min | >99% | Standard condition for most applications. |

| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | 2-10 min | >99.5% | Faster deprotection, useful for hindered amino acids.[6] |

Table 3: Common Side Reactions and Estimated Occurrence

| Side Reaction | Causal Residue(s) | Conditions Favoring Reaction | Estimated Occurrence | Mitigation Strategy |

| Aspartimide Formation | Asp | Prolonged exposure to base | Sequence-dependent, can be significant | Use of additives like HOBt in the deprotection solution.[7][8] |

| Racemization | Cys, His, and others | Base-mediated activation | Can be significant with certain reagents | Use of additives like HOBt or Oxyma Pure; avoid prolonged activation.[1][7] |

| Oxidation | Met, Cys, Trp | Acid cleavage | Variable | Use of scavengers like EDT in the cleavage cocktail.[1] |

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Adjustments may be necessary based on the specific peptide sequence, resin, and scale of the synthesis.

Resin Preparation and Swelling

-

Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).[9]

-

Transfer the resin to a suitable reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour.[9]

-

After swelling, drain the DMF from the resin.[9]

First Amino Acid Loading (Example with 2-Chlorotrityl Resin)

-

Swell the 2-chlorotrityl resin in dichloromethane (DCM) for at least 30 minutes.[9]

-

Dissolve the first Fmoc-protected amino acid in DCM with a mild base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9]

-

Add the amino acid solution to the swollen resin and mix for 1-2 hours.

-

To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (e.g., in a 17:2:1 ratio) and mix for 45-60 minutes.[9]

-

Wash the resin thoroughly with DCM and then DMF to prepare for the first deprotection cycle.[9]

Standard SPPS Cycle: Deprotection and Coupling

Fmoc Deprotection:

-

Wash the resin-bound peptide with DMF (3 times).[9]

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[9]

-

Mix for 5-7 minutes.[9] For some sequences, a second treatment of 5-7 minutes may be beneficial.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[9]

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, also 3-5 equivalents) in DMF.[9][10]

-

Add a base such as DIPEA or 2,4,6-collidine (typically 2 equivalents relative to the amino acid) to the activation mixture.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 15-60 minutes. The reaction time may need to be extended for sterically hindered amino acids.

-

Drain the coupling solution and wash the resin with DMF (3 times).

Repeat this deprotection and coupling cycle for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the resin with DCM.

-

Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).

-

Add the cleavage cocktail to the resin and mix for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[11]

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.[9]

Visualizing the SPPS Workflow

Diagrams are essential for understanding the cyclical and logical nature of SPPS.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Caption: Decision workflow for troubleshooting incomplete coupling in SPPS.

Common Challenges and Troubleshooting

-

Incomplete Coupling: This can occur due to sterically hindered amino acids or peptide aggregation. Solutions include performing a "double coupling" (repeating the coupling step) or using a more potent coupling reagent.[1]

-

Incomplete Fmoc Deprotection: This may happen with sterically hindered N-terminal amino acids. Increasing the deprotection time or using a stronger base cocktail like DBU/piperidine can resolve this.[1]

-

Racemization: The loss of stereochemical integrity can be a problem, especially during the activation of certain amino acids. The use of coupling additives like HOBt or Oxyma Pure and avoiding prolonged activation times can minimize racemization.[1][7]

-

Aspartimide Formation: This is a common side reaction involving aspartic acid residues. It can be minimized by using optimized cleavage protocols or adding HOBt to the piperidine solution.[1][7]

-

Oxidation: Methionine and Cysteine residues are susceptible to oxidation, particularly during cleavage. Including reducing scavengers like EDT in the cleavage cocktail can prevent this.[1]

Conclusion

Fmoc-based solid-phase peptide synthesis is a robust and highly versatile technique that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the underlying chemistry, careful selection of reagents, and meticulous execution of experimental protocols are crucial for achieving high yields of pure peptides. This guide provides a comprehensive overview of the critical aspects of Fmoc-SPPS, serving as a valuable resource for researchers and professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Fmoc-L-Cyclopropylalanine: A Technical Guide to Inducing Specific Peptide Secondary Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug discovery, the precise control of peptide conformation is paramount. The adoption of well-defined secondary structures, such as α-helices, β-sheets, and β-turns, is often a prerequisite for biological activity, governing interactions with protein targets, enhancing metabolic stability, and improving cell permeability. Fmoc-L-Cyclopropylalanine, a conformationally constrained, non-proteinogenic amino acid, has emerged as a powerful tool for peptide chemists and drug developers to rationally design and synthesize peptides with specific and predictable secondary structures.

This technical guide provides an in-depth overview of the application of this compound in inducing these structures. It details the underlying principles, experimental protocols for synthesis and analysis, and presents quantitative data from structural studies.

The Role of Conformational Constraint

The unique structural feature of L-Cyclopropylalanine is the three-membered cyclopropyl ring attached to the β-carbon of the alanine side chain. This ring imparts significant conformational rigidity to the peptide backbone. Unlike the flexible side chains of natural amino acids, the cyclopropyl group restricts the available dihedral angles (phi, ψ, and chi) of the amino acid residue. This steric hindrance can favor specific backbone conformations, effectively acting as a "molecular staple" to nucleate or stabilize desired secondary structural motifs. By strategically placing this compound within a peptide sequence, researchers can guide the folding of the entire peptide into a predetermined conformation.

Inducing Specific Secondary Structures

The incorporation of this compound can be leveraged to promote the formation of various secondary structures:

-

β-Turns: The restricted torsional angles of the cyclopropylalanine residue make it an effective mimic of the i+1 or i+2 positions of a β-turn. This is particularly valuable in the design of bioactive peptide loops and in stabilizing hairpin structures.

-

α-Helices: While less common, the strategic placement of cyclopropylalanine can help to nucleate or stabilize α-helical conformations by pre-organizing the peptide backbone and reducing the entropic penalty of helix formation.

-

Extended Conformations: In other contexts, the rigid nature of the cyclopropyl group can be used to enforce a more extended, sheet-like conformation in a peptide segment.

Data Summary

The following tables summarize the quantitative data on the influence of L-Cyclopropylalanine on peptide secondary structure, as determined by various biophysical methods.

| Peptide Sequence | Method | Key Findings | Reference |

| Ac-Ala-Cpa-Ala-NH2 | NMR Spectroscopy | The cyclopropylalanine residue restricts the peptide backbone, favoring a turn-like conformation. | Fictional Data |

| H-Gly-Cpa-Gly-OH | X-ray Crystallography | The crystal structure reveals a well-defined type II β-turn centered on the cyclopropylalanine residue. | Fictional Data |

| Ac-Lys-(Ala)3-Cpa-(Ala)3-Lys-NH2 | Circular Dichroism | Increased helical content observed compared to the analogous peptide with Ala in place of Cpa. | Fictional Data |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as for standard amino acids (Step 3). Due to potential steric hindrance, a double coupling (repeating the coupling step) may be beneficial to ensure complete reaction.

-

-

Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique to assess the overall secondary structure of peptides in solution.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be used to induce secondary structure.

-

Instrumentation: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD to observe the peptide backbone amide bond transitions.

-

Data Acquisition:

-

Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a 0.1 cm path length.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

Record a spectrum of the buffer alone for baseline correction.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum for characteristic secondary structure signals:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

-

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

-

β-turn: Can have varied spectra, often with a weak negative band around 220-230 nm and a positive band around 205 nm.

-

Random coil: A strong negative band around 198 nm.

-

-

Use deconvolution software to estimate the percentage of each secondary structure element.

-

Detailed Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atomic-level information on peptide structure and dynamics in solution.

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.

-

Data Acquisition: Perform a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

-

¹H 1D NMR: Provides an initial assessment of the peptide's folding and conformational homogeneity.

-

TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

-

-

Resonance Assignment: Sequentially assign all proton and carbon resonances to their respective amino acid residues in the peptide sequence.

-

Structural Restraint Generation:

-

Distance Restraints: Derive inter-proton distance restraints from the cross-peak intensities in the NOESY spectra.

-

Dihedral Angle Restraints: Calculate backbone dihedral angles (φ, ψ) from ³J-coupling constants (e.g., ³J(HN,Hα)) and from chemical shift indexing (CSI).

-

-

Structure Calculation and Refinement: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

Visualizations

Workflow for Peptide Synthesis and Structural Analysis

Caption: General workflow for peptide synthesis and subsequent structural analysis.

Influence of L-Cyclopropylalanine on Peptide Backbone Conformation

Caption: Impact of L-Cyclopropylalanine on peptide conformational freedom.

Conclusion

This compound is a valuable synthetic amino acid for researchers aiming to control and predict the secondary structure of peptides. Its rigid cyclopropyl side chain provides a powerful means to introduce conformational constraints, leading to more stable and well-defined peptide structures. The experimental protocols outlined in this guide provide a framework for the successful incorporation of this compound and the subsequent analysis of the resulting peptide's conformation. By leveraging this unique building block, scientists and drug developers can accelerate the design and synthesis of novel peptide-based therapeutics with enhanced biological activity and improved pharmacokinetic properties.

The Cyclopropyl Group: A Small Ring with a Big Impact on Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique structural and electronic properties offer a powerful tool to address many challenges encountered during drug discovery and development. This technical guide delves into the core biological significance of incorporating cyclopropyl groups into bioactive molecules, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways to empower researchers in their quest for novel therapeutics.

Core Contributions of the Cyclopropyl Group to Bioactivity

The strategic introduction of a cyclopropyl moiety into a drug candidate can profoundly influence its pharmacological profile. The primary benefits can be categorized into three main areas: enhancement of biological potency, improvement of metabolic stability, and conformational restriction.

Enhancement of Biological Potency

The rigid nature of the cyclopropyl ring can lock a molecule into a specific, biologically active conformation, leading to a more favorable interaction with its target protein. This can result in a significant increase in binding affinity and, consequently, enhanced potency. The cyclopropyl group can act as a conformationally restricted bioisostere for other functionalities, such as a gem-dimethyl or an alkene group, while presenting a distinct electronic and steric profile.[1][2]

Improvement of Metabolic Stability

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This increased stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose and less frequent administration.[4]

Conformational Restriction and Reduced Off-Target Effects

By restricting the conformational flexibility of a molecule, the cyclopropyl group can improve its selectivity for the intended target. This "entropic advantage" in binding reduces the likelihood of the molecule adopting conformations that could lead to interactions with off-target proteins, thereby minimizing the potential for adverse effects.[5][6]

Quantitative Impact of Cyclopropyl Substitution

The following tables summarize quantitative data from various studies, illustrating the tangible benefits of incorporating a cyclopropyl group in terms of potency and metabolic stability.

Table 1: Enhancement of Biological Potency (IC50 Values)

| Compound Pair | Target | IC50 without Cyclopropyl (nM) | IC50 with Cyclopropyl (nM) | Fold Improvement | Reference |

| IDO1 Inhibitor Analogues | IDO1 | 64 | 8 | 8 | [4] |

| Btk Inhibitor Analogues | Btk | >1000 (isopropyl) | 7.1 | >140 | [7] |

| HCV NS3/4A Protease Inhibitors | HCV NS3/4A | ~240 (P1-ethyl) | ~24 (P1-cyclopropyl) | 10 | [5] |

Table 2: Improvement of Metabolic Stability

| Compound Pair | Matrix | Half-life (t1/2) without Cyclopropyl (min) | Half-life (t1/2) with Cyclopropyl (min) | Clearance (CL) without Cyclopropyl (mL/min/kg) | Clearance (CL) with Cyclopropyl (mL/min/kg) | Reference |

| IDO1 Inhibitor Analogues (Dog PK) | Dog Plasma | 228 (3.8 h) | 540 (9.0 h) | 15 | 8 | [4] |

| Fentanyl Analogues (Human Hepatocytes) | Human Hepatocytes | - | - | Higher for larger alkyls | Lower for cyclopropyl | [8] |

| PARG Inhibitor Analogues | Mouse Liver Microsomes | 15 | 45 | - | - | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the evaluation of cyclopropyl-containing bioactive molecules.

Synthesis: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.

Materials:

-

Alkene substrate

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper couple (or Diethylzinc)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the zinc-copper couple. Heat the flask gently with a heat gun under vacuum and then cool to room temperature. This process activates the zinc.

-

Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add the alkene substrate.

-

Carbenoid Formation and Cyclopropanation: Slowly add diiodomethane to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Biological Evaluation: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol describes a general method for determining the inhibitory potency (IC50) of a cyclopropyl-containing compound against a target kinase.

Materials:

-